![molecular formula C21H14F6O6 B2681420 (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione CAS No. 1657023-39-6](/img/structure/B2681420.png)
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione
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Overview
Description
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione, also known as 4-hydroxy-3-(trifluoromethoxy)phenyl heptadiene-3,5-dione, is a trifluoromethylated phenolic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 454.37 g/mol. This compound has been widely studied for its potential as an anti-inflammatory, anti-cancer, and antioxidant agent, as well as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Anti-Cancer Properties
The compound has shown potential in the field of cancer research. A study found that a curcumin analogue, which is structurally similar to the compound , was able to suppress colon cancer cell growth by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This suggests that “(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione” may have similar anti-cancer properties.
Anti-Inflammatory Properties
The compound may also have anti-inflammatory properties. A resveratrol derivative, which is similar to the compound, was found to inhibit the excessive production of nitric oxide (NO) in an inflammatory cell model . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Anti-Oxidative Properties
The same resveratrol derivative was also found to inhibit oxidative cytotoxicity and reduce reactive oxygen species (ROS) accumulation in an oxidative stress cell model . This suggests that “(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione” may have anti-oxidative properties and could potentially be used in the treatment of diseases related to oxidative stress.
Mechanism of Action
Target of Action
The primary target of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is the cellular oxidative stress pathway . This compound interacts with the cells to inhibit the production of nitric oxide (NO), a key player in the inflammatory response .
Mode of Action
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione interacts with its targets by inhibiting oxidative cytotoxicity and reducing the accumulation of reactive oxygen species (ROS) in the cell . This results in a decrease in the population of apoptotic cells in an oxidative stress cell model .
Biochemical Pathways
The compound affects the oxidative stress pathway, which has downstream effects on inflammation and apoptosis . By reducing ROS accumulation, (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione helps to protect cells from oxidative damage .
Pharmacokinetics
It is known that the compound has superior cell accumulation properties . This suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The action of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione results in a reduction of oxidative stress and inflammation in cells . This leads to a decrease in the number of apoptotic cells and an improvement in cell health .
Action Environment
The efficacy and stability of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione can be influenced by various environmental factors. For example, the presence of D-galactose (D-gal), a sugar that can induce oxidative stress and aging in cells, can enhance the anti-aging effects of the compound
properties
IUPAC Name |
(1E,6E)-1,7-bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O6/c22-20(23,24)32-18-9-12(3-7-16(18)30)1-5-14(28)11-15(29)6-2-13-4-8-17(31)19(10-13)33-21(25,26)27/h1-10,30-31H,11H2/b5-1+,6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIRWXDHRZJKK-IJIVKGSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione |
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